![molecular formula C7H8BrNO B2737325 3-(2-Bromoethoxy)pyridine CAS No. 162541-27-7](/img/structure/B2737325.png)
3-(2-Bromoethoxy)pyridine
Overview
Description
3-(2-Bromoethoxy)pyridine, also known as 2-Bromoethoxypyridine, is a chemical compound belonging to the class of organic compounds known as pyridines. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the production of solvents, surfactants, and catalysts. This compound is widely used in the laboratory for its unique properties, such as its stability, low volatility, and low toxicity.
Scientific Research Applications
Molecular Structure and Spectral Analysis
The molecular structures of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules have been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .
Molecular Docking Studies
3-Bromo-2-hydroxypyridine has been studied as potential Bromodomain inhibitors . Bromodomains are protein domains that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This makes them important targets for the development of drugs that can modulate gene expression.
Physicochemical Studies
Physicochemical studies of 3-bromo-2-Hydroxypyridine have been conducted . These studies include the calculation of the UV–visible spectrum of the compound in gas phase and for different solvents .
Thermodynamic Studies
The thermodynamic functions of 3-bromo-2-Hydroxypyridine have been reported with the help of spectroscopic data using statistical methods . These studies reveal the correlations between these functions and temperature .
Non-Covalent Interactions
To describe the non-covalent interactions, the reduced density gradient (RDG) analysis is performed . Non-covalent interactions play a crucial role in many biological processes, including protein folding, enzyme catalysis, and molecular recognition.
Synthesis of Novel Pyridine Derivatives
3-(2-Bromoethoxy)pyridine has been used in the efficient synthesis of a series of novel pyridine derivatives . This is achieved by the application of palladium catalyzed Suzuki cross-coupling reactions .
Safety and Hazards
properties
IUPAC Name |
3-(2-bromoethoxy)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDNYGNWQNMKBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethoxy)pyridine | |
CAS RN |
162541-27-7 | |
Record name | 3-(2-bromoethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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